molecular formula C10H9NO B2527374 4-Acetyl-3-methylbenzonitrile CAS No. 496848-58-9

4-Acetyl-3-methylbenzonitrile

Cat. No.: B2527374
CAS No.: 496848-58-9
M. Wt: 159.188
InChI Key: DTUONBOOEDSKPB-UHFFFAOYSA-N
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Description

4-Acetyl-3-methylbenzonitrile: is an organic compound with the molecular formula C10H9NO . It is characterized by the presence of an acetyl group and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-3-methylbenzonitrile can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of ionic liquids as solvents and catalysts can also be explored to promote greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-acetyl-3-methylbenzonitrile is primarily determined by its functional groups. The acetyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-3-methylbenzonitrile is unique due to the combination of its acetyl and nitrile groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4-acetyl-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-9(6-11)3-4-10(7)8(2)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUONBOOEDSKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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